Cas no 873955-91-0 (Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)-)

Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)-, is a specialized aromatic amine derivative featuring dual pyrrole substituents at the para position of the aniline ring. This structural motif imparts unique electronic and coordination properties, making it a valuable intermediate in organic synthesis and materials science. The compound's pyrrole groups enhance its ability to act as a ligand for metal complexes, facilitating applications in catalysis and supramolecular chemistry. Its conjugated system also suggests potential utility in optoelectronic materials. The presence of both amine and pyrrole functionalities allows for further functionalization, enabling tailored modifications for specific research or industrial applications. This compound is typically handled under inert conditions due to its sensitivity to oxidation.
Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- structure
873955-91-0 structure
Product Name:Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)-
CAS No:873955-91-0
MF:C15H15N3
MW:237.299702882767
CID:1889243
PubChem ID:86090444
Update Time:2025-10-29

Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)-
    • SCHEMBL14528752
    • 5-(4-Aminophenyl)dipyrromethane
    • 873955-91-0
    • 4-[bis(1H-pyrrol-2-yl)methyl]aniline
    • Inchi: 1S/C15H15N3/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,16H2
    • InChI Key: PBEHUGWIBLIJQY-UHFFFAOYSA-N
    • SMILES: N1C=CC=C1C(C1C=CC(=CC=1)N)C1=CC=CN1

Computed Properties

  • Exact Mass: 237.126597491Da
  • Monoisotopic Mass: 237.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.6Ų

Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744882-1g
4-(Di(1h-pyrrol-2-yl)methyl)aniline
873955-91-0 98%
1g
¥6146.00 2024-04-27

Additional information on Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)-

Comprehensive Overview of Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- (CAS No. 873955-91-0): Properties, Applications, and Industry Insights

Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- (CAS No. 873955-91-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and catalysis. This compound, characterized by its unique pyrrole and aniline structural motifs, exhibits versatile chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential due to its electron-rich aromatic system and ligand-binding capabilities, which are critical for designing advanced functional materials and bioactive molecules.

In recent years, the demand for high-performance organic compounds like Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- has surged, driven by advancements in drug discovery and green chemistry. A common query among scientists is: "How does this compound compare to other aniline derivatives in catalytic applications?" Studies suggest that its di-pyrrole substitution enhances stability and reactivity, making it superior for cross-coupling reactions and polymer synthesis. Additionally, its low toxicity profile aligns with the growing emphasis on sustainable chemical processes, a topic dominating academic and industrial discussions.

The synthesis of Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- typically involves multi-step organic reactions, including condensation and amination protocols. Its CAS No. 873955-91-0 serves as a unique identifier in chemical databases, facilitating global trade and regulatory compliance. Notably, the compound's solubility in polar solvents and thermal stability (up to 200°C) broaden its utility in coating formulations and electronic materials. These attributes address frequent search trends such as "heat-resistant organic compounds for electronics" and "non-toxic alternatives for industrial catalysts."

From an SEO perspective, integrating keywords like "pyrrole-aniline hybrid uses" and "CAS 873955-91-0 supplier" can enhance visibility for stakeholders seeking technical data or commercial sources. The compound's role in photovoltaic research also taps into the rising interest in renewable energy materials, as evidenced by queries like "organic compounds for solar cells." Furthermore, its structural tunability allows derivatization for customized applications, a feature highly valued in patent literature and R&D reports.

In conclusion, Benzenamine, 4-(di-1H-pyrrol-2-ylmethyl)- stands out as a multifunctional building block with cross-disciplinary relevance. Its combination of robust chemical properties, environmental compatibility, and broad applicability positions it as a compound of interest for future innovations. As industries pivot toward eco-friendly solutions and high-efficiency materials, this compound is poised to play a pivotal role in shaping next-generation technologies.

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